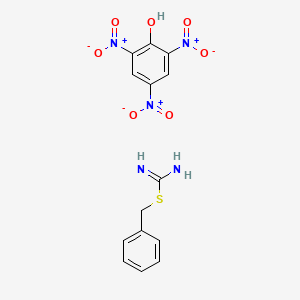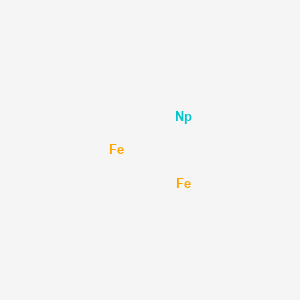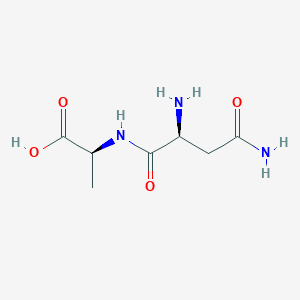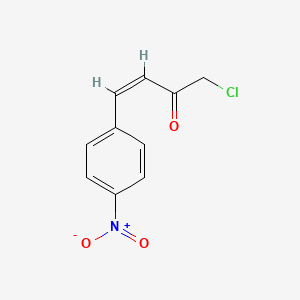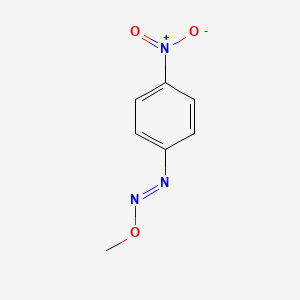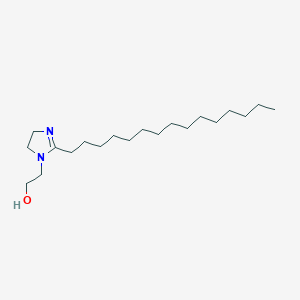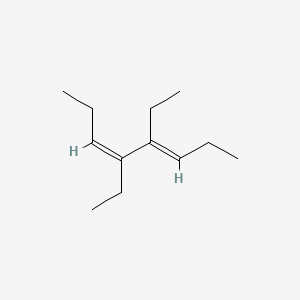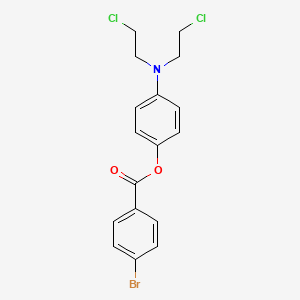
p-(Bis(2-chloroethyl)amino)phenyl p-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-(Bis(2-chloroethyl)amino)phenyl p-bromobenzoate: is a chemical compound with the molecular formula C17H16BrCl2NO2 . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromobenzoate group and a bis(2-chloroethyl)amino group attached to a phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-(Bis(2-chloroethyl)amino)phenyl p-bromobenzoate typically involves the esterification of p-bromobenzoic acid with p-(Bis(2-chloroethyl)amino)phenol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions usually include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
p-(Bis(2-chloroethyl)amino)phenyl p-bromobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions or amines.
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions. These reactions are usually performed under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions, often in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Products include substituted amines or alcohols.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: Products include primary or secondary amines.
科学的研究の応用
p-(Bis(2-chloroethyl)amino)phenyl p-bromobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer due to its ability to interact with DNA.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of p-(Bis(2-chloroethyl)amino)phenyl p-bromobenzoate involves its interaction with DNA. The bis(2-chloroethyl)amino group can form covalent bonds with the guanine bases in DNA, leading to cross-linking of the DNA strands. This cross-linking inhibits DNA replication and transcription, ultimately resulting in cell death. This mechanism is similar to that of other alkylating agents used in cancer therapy .
類似化合物との比較
Similar Compounds
Chlorambucil: An alkylating agent used in cancer treatment, known for its ability to cross-link DNA.
Melphalan: Another alkylating agent with similar DNA cross-linking properties.
Cyclophosphamide: A widely used chemotherapeutic agent that also functions through DNA alkylation.
Uniqueness
p-(Bis(2-chloroethyl)amino)phenyl p-bromobenzoate is unique due to the presence of the p-bromobenzoate group, which may impart distinct chemical and biological properties compared to other alkylating agents. This structural feature could influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for further research and development.
特性
CAS番号 |
22953-53-3 |
|---|---|
分子式 |
C17H16BrCl2NO2 |
分子量 |
417.1 g/mol |
IUPAC名 |
[4-[bis(2-chloroethyl)amino]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C17H16BrCl2NO2/c18-14-3-1-13(2-4-14)17(22)23-16-7-5-15(6-8-16)21(11-9-19)12-10-20/h1-8H,9-12H2 |
InChIキー |
VSZDJZWCVDOADP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N(CCCl)CCCl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


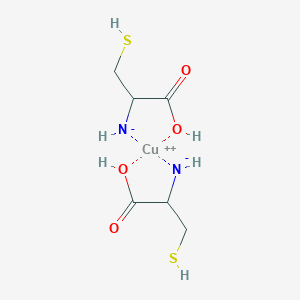
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)

